2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)benzoic acid is a chemical compound that holds immense potential for scientific research. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Scientific Research Applications
Fluorescent Probes for Reactive Oxygen Species Detection
A study developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radicals, which are crucial in biological and chemical applications (Setsukinai et al., 2003). These probes could differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in various biological processes.
Synthesis of Fluorinated Piperidines
Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which are valuable in medicinal chemistry as building blocks, has shown successful strategies employing ethyl bromodifluoroacetate and copper powder. This methodology facilitates the establishment of N-protected 3,3-difluoroisonipecotic acid, highlighting the importance of fluorinated gamma-amino acids (Surmont et al., 2010).
Coordination Polymers for Photophysical Properties
The synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids as ligands has been explored, revealing insights into their crystal structures and photophysical properties. These compounds exhibit potential for light harvesting and luminescence applications, showing the versatility of aromatic carboxylic acids in designing materials with desirable optical properties (Sivakumar et al., 2011).
Protecting Groups for Organic Synthesis
The development of the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols demonstrates the utility of such derivatives in organic synthesis. This approach provides a strategy for modifying hydroxyl functions with high efficiency, further illustrating the chemical versatility of benzoic acid derivatives (Vatèle, 2005).
Analytical Characterization of Novel Compounds
A novel synthetic cannabimimetic compound was identified and characterized in seized herbal material, showcasing the role of 2-(3,3-Difluoropiperidin-1-yl)benzoic acid derivatives in the analytical detection and characterization of new psychoactive substances. This study underscores the importance of advanced analytical techniques in monitoring emerging drugs (Tsochatzis et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-3-7-15(8-12)10-5-2-1-4-9(10)11(16)17/h1-2,4-5H,3,6-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKJKJRALYELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.